molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester CAS No. 1810058-52-6

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

Cat. No. B2764768
CAS RN: 1810058-52-6
M. Wt: 370.449
InChI Key: ONZCVJIBENGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
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Scientific Research Applications

Ubiquitylation and Cardiac Disease

Ubiquitylation is a post-translational modification that regulates protein function and degradation. HECT-type E3 ligases are key enzymes involved in ubiquitylation. In the context of cardiac disease, HECT-type E3 ligases have gained attention. Failing hearts exhibit hyper-ubiquitylation and impairment of the ubiquitin–proteasome system, emphasizing the importance of ubiquitylation in cardiac pathology . Researchers are exploring how HECT E3-IN-1 affects cardiac remodeling, hypertrophy, and fibrosis. Understanding these mechanisms could lead to novel therapeutic strategies for heart failure.

Cancer Biology and HECT E3-IN-1

HECT E3-IN-1 is considered intriguing in cancer biology. HECT-type E3 ligases are involved in protein degradation, cell cycle regulation, and tumor suppression. Targeting HECT E3-IN-1 could influence cancer cell growth, metastasis, and drug resistance. Researchers are exploring its potential as a therapeutic target .

Drug Discovery and HECT E3-IN-1

Given its relevance in cancer and other diseases, HECT E3-IN-1 is a potential drug target. Researchers are exploring small molecules that modulate HECT ligases, including HECT E3-IN-1, for therapeutic purposes .

Mechanism of Action

Target of Action

HECT E3-IN-1, also known as “methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate”, is a HECT E3 ligase inhibitor . The primary target of this compound is the Nedd4-1 protein, where it impedes Ub binding at the non-covalent Ub-binding site . HECT E3 ligases are crucial in several cellular processes and are critical for protein degradation and signaling . They are responsible for substrate recognition and are tightly regulated to achieve selectivity and specificity on their substrates .

Mode of Action

HECT E3-IN-1 interacts with its target, Nedd4-1, by impeding the binding of Ub at the non-covalent Ub-binding site . HECT E3 ligases catalyze substrate ubiquitination in a two-step reaction: they first accept the activated Ub from the E2 in a transthiolation reaction on their catalytic cysteine, and then the Ub moiety is transferred to a lysine on the target substrate . HECT E3-IN-1 interferes with this process, thereby inhibiting the function of the HECT E3 ligase.

Biochemical Pathways

HECT E3 ligases play a critical role in various cellular pathways, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis . They are key effectors in several intracellular signaling pathways, including the Notch, TGF-β, and Wnt pathways . The inhibition of HECT E3 ligases by HECT E3-IN-1 can affect these pathways and their downstream effects.

Result of Action

The inhibition of HECT E3 ligases by HECT E3-IN-1 can lead to alterations in protein stability, function, activity, localization, and interaction . This can affect a wide array of cellular processes and responses to stress signals associated with cancer development . Deregulation of HECT-type E3-mediated ubiquitination plays a prominent role in cancer development and chemoresistance .

Action Environment

It is known that the function of hect e3 enzymes is exerted in a spatially and temporally controlled fashion in the cells , suggesting that cellular context and environmental conditions could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZCVJIBENGLKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

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